molecular formula C12H16O2 B13699959 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine

5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B13699959
M. Wt: 192.25 g/mol
InChI Key: AQZQIXKSMACYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of dioxines It is characterized by the presence of a tert-butyl group attached to a dihydrobenzo dioxine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the reaction of 4-tert-butylcatechol with appropriate reagents. One common method includes the reaction of 4-tert-butylcatechol with 4,5-dichlorophthalonitrile, followed by cyclotetramerization to form the desired compound . The reaction conditions often involve the use of solvents such as tetrahydrofuran and the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage . It may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and stability compared to other similar compounds.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5-tert-butyl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C12H16O2/c1-12(2,3)9-5-4-6-10-11(9)14-8-7-13-10/h4-6H,7-8H2,1-3H3

InChI Key

AQZQIXKSMACYTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(=CC=C1)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.